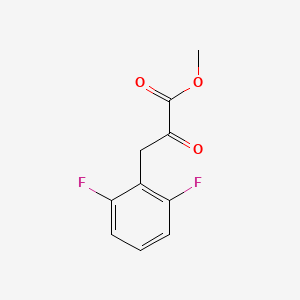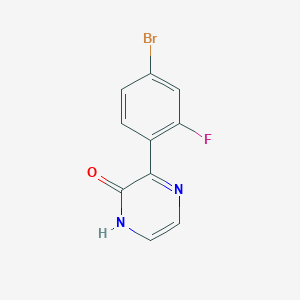
(R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is a chiral compound that belongs to the class of organofluorine compounds It features a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol group attached to the third carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.
Grignard Reaction: The 5-chloro-2-fluoropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol may involve:
Large-Scale Grignard Reaction: Conducting the Grignard reaction on a large scale with optimized conditions to maximize yield.
Chiral Catalysis: Utilizing chiral catalysts to directly synthesize the ®-enantiomer, thereby eliminating the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol can undergo oxidation reactions to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: The major product is the corresponding ketone, ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and chlorine substitutions on the biological activity of pyridine derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry
In the industrial sector, ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol: The enantiomer of the compound, which may exhibit different biological activities.
1-(5-Chloro-2-fluoropyridin-3-yl)propanol: A similar compound with a propanol group instead of an ethanol group.
1-(5-Chloro-2-fluoropyridin-3-yl)methanol: A similar compound with a methanol group instead of an ethanol group.
Uniqueness
®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both fluorine and chlorine atoms on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
1-(5-chloro-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |
Clave InChI |
UDHZNQASFFDRGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)



![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)


